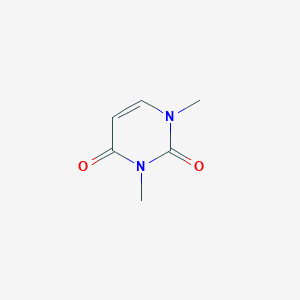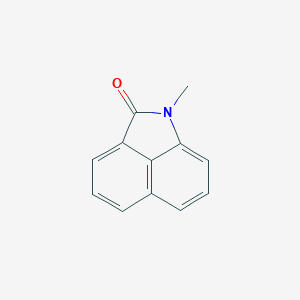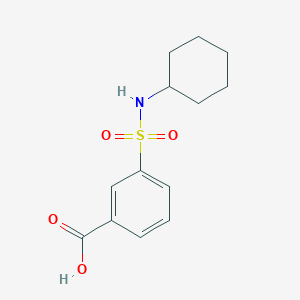![molecular formula C15H12BrN5OS B184154 N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5926-98-7](/img/structure/B184154.png)
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTES and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
BPTES inhibits the activity of glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This inhibition leads to the depletion of glutamine, which is required for the growth and survival of cancer cells. BPTES has been shown to selectively inhibit the activity of glutaminase in cancer cells, making it a promising target for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
BPTES has been shown to have a significant impact on cancer cell metabolism. The depletion of glutamine leads to the activation of the unfolded protein response and the induction of apoptosis in cancer cells. BPTES has also been shown to have an effect on the immune system, with studies indicating that the compound can modulate the activity of T cells and enhance their anti-tumor response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings. Additionally, BPTES has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of BPTES and its applications in cancer research. One area of interest is the development of more potent and selective inhibitors of glutaminase that can be used in clinical settings. Another potential direction is the investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders. Finally, the development of new drug delivery systems for BPTES could improve its solubility and increase its efficacy in vivo.
Conclusion
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, or BPTES, is a chemical compound that has significant potential in scientific research, particularly in the field of cancer research. The compound selectively inhibits the activity of glutaminase, leading to the depletion of glutamine and the death of cancer cells. While BPTES has some limitations, its potential applications in cancer therapy and other areas make it a promising target for future research.
Métodos De Síntesis
The synthesis of BPTES involves the reaction between 4-bromoaniline and 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride and triethylamine. The reaction yields N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
BPTES has been studied extensively for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. This inhibition leads to the depletion of glutamine, an essential nutrient for cancer cells, and ultimately results in the death of cancer cells.
Propiedades
Número CAS |
5926-98-7 |
|---|---|
Nombre del producto |
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
Fórmula molecular |
C15H12BrN5OS |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-6-8-12(9-7-11)17-14(22)10-23-15-18-19-20-21(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) |
Clave InChI |
UUXTZLKCARWMLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



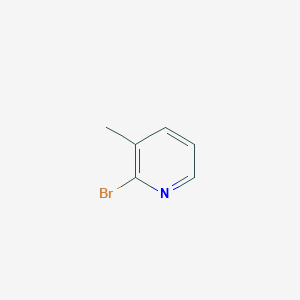
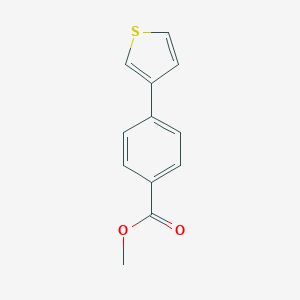
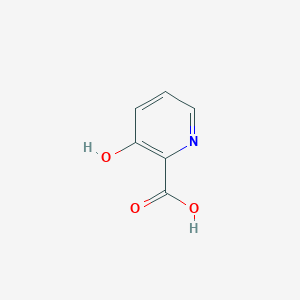
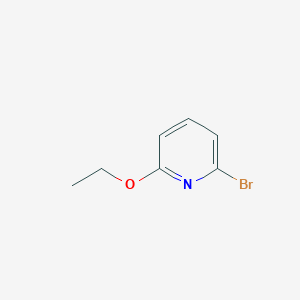
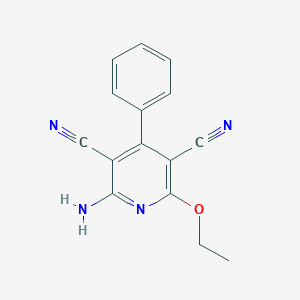
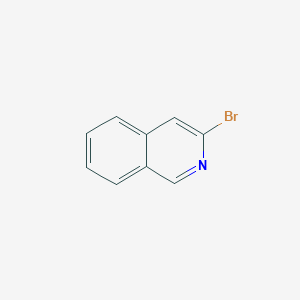
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
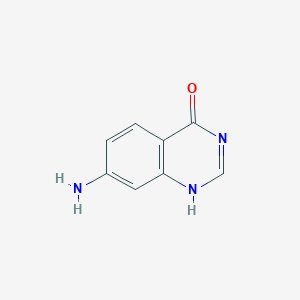
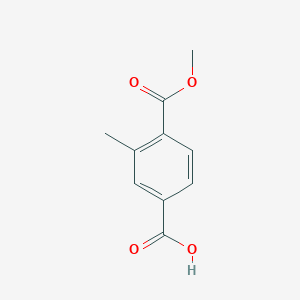
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
